molecular formula C16H19NaO3S B072633 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid CAS No. 1322-93-6

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid

Cat. No.: B072633
CAS No.: 1322-93-6
M. Wt: 314.4 g/mol
InChI Key: RUQIYMSRQQCKIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a sulfonic acid derivative of naphthalene and is known for its ability to act as a fluorescent probe and its potential to inhibit protein aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. The process begins with the alkylation of naphthalene to introduce the isopropyl groups at the 2 and 3 positions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 1 position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfonates.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a fluorescent probe to detect protein aggregates in vitro and in vivo. This property is particularly useful in studying protein aggregation diseases such as Alzheimer’s and Parkinson’s.

    Biology: The compound’s ability to inhibit protein aggregation and stabilize proteins makes it valuable in biological research, especially in understanding protein folding and misfolding mechanisms.

    Medicine: Its potential anti-inflammatory properties and ability to inhibit the production of pro-inflammatory cytokines suggest possible therapeutic applications.

    Industry: The compound’s unique properties may be utilized in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is not fully understood. it is believed to inhibit protein aggregation by binding to the hydrophobic regions of proteins, preventing the formation of aggregates. This binding stabilizes proteins and prevents denaturation. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: A mono sulfonic acid derivative of naphthalene, used primarily in dye production.

    Naphthalene-2-sulfonic acid: Another mono sulfonic acid derivative, more stable than naphthalene-1-sulfonic acid.

    Naphthalene-1,5-disulfonic acid: A disulfonic acid derivative used in various chemical processes.

Uniqueness

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to its dual isopropyl groups and sulfonic acid functionality, which confer distinct properties such as fluorescence and protein aggregation inhibition. These properties make it particularly valuable in scientific research and potential therapeutic applications.

Properties

CAS No.

1322-93-6

Molecular Formula

C16H19NaO3S

Molecular Weight

314.4 g/mol

IUPAC Name

sodium;2,3-di(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C16H20O3S.Na/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1

InChI Key

RUQIYMSRQQCKIK-UHFFFAOYSA-M

SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Na+]

56429-54-0

physical_description

Liquid;  Dry Powder, Liquid;  Dry Powder

Pictograms

Corrosive; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.